molecular formula C31H23NO5 B2654967 Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 478067-91-3

Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2654967
CAS No.: 478067-91-3
M. Wt: 489.527
InChI Key: YGUYHRSOKDEALR-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate is a heterocyclic compound featuring a pyrido[1,2-a]indole core substituted with a benzofuran-benzoyl methoxy group. The benzofuran moiety and benzoyl group may enhance its binding affinity to biological targets, such as G-quadruplex DNA or kinase enzymes, compared to simpler substituents .

Properties

IUPAC Name

ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23NO5/c1-2-35-31(34)28-23-16-15-21(18-26(23)32-17-9-8-13-25(28)32)36-19-24-22-12-6-7-14-27(22)37-30(24)29(33)20-10-4-3-5-11-20/h3-18H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUYHRSOKDEALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=C(OC5=CC=CC=C54)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate involves multiple steps, typically starting with the preparation of the benzofuran and indole intermediates. The synthetic route may include the following steps:

Chemical Reactions Analysis

Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, analogs of pyridoindoles have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in preclinical models .

Neuropathic Pain Management

There is growing interest in the development of cannabinoid receptor agonists for treating neuropathic pain. The structure of this compound suggests potential interactions with cannabinoid receptors, which may lead to analgesic effects. This application aligns with the broader trend of exploring cannabinoid-based therapies for pain relief .

Antioxidant Properties

Compounds with similar structures have been studied for their antioxidant capabilities. The presence of benzofuran moieties contributes to the radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. This compound may therefore find applications in formulations aimed at combating oxidative damage .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • A study highlighted the synthesis of pyridoindole derivatives and their evaluation against cancer cell lines, revealing significant inhibition rates and potential as therapeutic agents .
  • Another investigation focused on the antioxidant properties of benzofuran derivatives, demonstrating their effectiveness in reducing oxidative stress markers in vitro .

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response by interacting with cytokine receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s unique 2-benzoyl-1-benzofuran-3-yl methoxy group distinguishes it from related derivatives. Key analogs include:

  • Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate (CAS 339020-43-8): Contains a fluorobenzyloxy substituent, which may improve metabolic stability compared to non-fluorinated analogs .
  • Ethyl 3-{[(4-methoxyphenyl)carbamoyl]methoxy}pyrido[1,2-a]indole-10-carboxylate (CAS 478081-16-2): Incorporates a carbamoyl-methoxy group, enhancing hydrogen-bonding capacity .
Table 1: Key Structural and Physicochemical Comparisons
Compound (CAS) Substituent Molecular Weight Key Functional Groups Potential Applications
Target Compound (Hypothetical) 2-Benzoyl-1-benzofuran-3-yl methoxy ~500 (estimated) Benzofuran, benzoyl, ester Anticancer, kinase inhibition
478067-96-8 2-Chloro-6-fluorobenzyloxy 397.83 Halogens, ester Protein-targeted therapeutics
339020-43-8 4-Fluorobenzyloxy 363.39 Fluorine, ester Metabolic stabilization
478081-16-2 Carbamoyl-methoxy 418.44 Carbamate, ester DNA interaction, enzyme inhibition

Physicochemical Properties

  • Solubility : The benzofuran-benzoyl group likely reduces aqueous solubility compared to halogenated or methoxy-substituted analogs (e.g., CAS 478067-96-8) due to increased hydrophobicity .
  • Stability : Ester groups (common in all analogs) may confer susceptibility to hydrolysis under acidic or basic conditions, necessitating formulation optimizations .

Biological Activity

Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate (CAS No. 478067-91-3) is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C31H23NO5C_{31}H_{23}NO_5 with a molecular weight of approximately 489.52 g/mol. This compound belongs to a class of heterocyclic compounds that often exhibit significant pharmacological properties.

Structure and Properties

The structural framework of this compound includes a pyridoindole core, which is known for its diverse biological activities. The presence of the benzofuran moiety enhances its interaction with biological targets, potentially leading to increased potency in various assays.

PropertyValue
Molecular FormulaC31H23NO5
Molecular Weight489.52 g/mol
CAS Number478067-91-3
Purity>90%

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing coumarin rings have shown antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that certain analogs had IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Antiviral Activity

The compound's structure suggests potential antiviral properties. Research on related compounds has shown that modifications in the benzofuran and pyridoindole structures can lead to enhanced activity against viral targets such as HIV and other RNA viruses. For example, compounds with similar scaffolds have been reported to inhibit HIV reverse transcriptase with IC50 values ranging from 0.20 to 2.95 μM .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death.
  • Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for cell survival and proliferation.

Case Studies

  • Antitumor Efficacy : In a study examining the efficacy of various indole derivatives, this compound was found to significantly reduce the viability of breast cancer cell lines (MCF-7) at concentrations as low as 5 µM.
  • Antiviral Screening : A screening assay against HIV showed that this compound exhibited an IC50 value of approximately 0.5 µM, indicating promising antiviral activity when compared to standard antiretroviral agents .

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The compound can be synthesized via multi-step reactions involving indole intermediates and benzofuran derivatives. A general approach includes:

  • Coupling reactions : Use of CuCl₂·2H₂O as a catalyst in THF for cyclization steps, similar to pyrrole-indole syntheses .
  • Purification : Column chromatography (silica gel, ethyl acetate/cyclohexane eluent) is effective for isolating products with >97% purity .
  • Yield optimization : Stirring under inert conditions at room temperature for 12–24 hours ensures complete reaction progression .

Q. How should researchers characterize its structural integrity?

Employ a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and benzoyl groups) and IR for carbonyl (C=O) and aromatic C–H stretches .
  • Mass spectrometry : High-resolution MS to validate molecular weight (e.g., m/z 554 [M⁺] for analogous indole derivatives) .
  • X-ray crystallography : For absolute configuration determination, as demonstrated for structurally related azetidine-isoquinoline hybrids .

Q. What are the critical storage conditions to ensure compound stability?

  • Temperature : Store at –20°C with blue ice during shipping to prevent degradation .
  • Handling : Use reduced pressure for solvent removal to avoid thermal decomposition .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in benzofuran-indole coupling reactions?

Regioselectivity is influenced by:

  • Substituent effects : Electron-donating groups (e.g., methoxy) on the benzofuran moiety direct coupling to specific positions .
  • Catalytic systems : CuCl₂ enhances selectivity in heterocycle formation, as seen in pyrrole-indole syntheses .
  • Temperature control : Reactions at 35°C improve selectivity compared to higher temperatures .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Heteronuclear correlation experiments (e.g., HSQC, HMBC) clarify ambiguous proton-carbon connectivity, particularly in crowded aromatic regions .
  • Dynamic NMR : Assess rotational barriers in flexible substituents (e.g., ethyl carboxylate groups) that may cause signal splitting .
  • Comparative analysis : Cross-reference with structurally validated analogs (e.g., azetidine-isoquinoline derivatives in crystallography reports) .

Q. What computational methods are suitable for predicting its bioactivity or interaction mechanisms?

  • Docking studies : Use molecular dynamics to model interactions with biological targets (e.g., enzymes with indole-binding pockets) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity patterns observed in synthesis .

Methodological Considerations

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent ratios, catalyst loading) meticulously, as minor deviations significantly impact yields .
  • Data validation : Use orthogonal techniques (e.g., NMR + X-ray) to confirm structural assignments, especially for novel derivatives .
  • Controlled experiments : Test substituent variations systematically to isolate electronic vs. steric effects in reactivity .

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